molecular formula C9H8N2O3 B15059881 5-(5-Methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid

5-(5-Methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid

Katalognummer: B15059881
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: AXEIMLKRJLUVSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5-Methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a carboxylic acid group and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a pyrazole derivative under controlled conditions. For instance, the reaction may involve the use of a furan-2-carboxylic acid derivative and a 5-methyl-1H-pyrazole-3-carbaldehyde in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration can enhance yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-Methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-methanol derivatives .

Wissenschaftliche Forschungsanwendungen

5-(5-Methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which 5-(5-Methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(5-Methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid is unique due to the combination of the furan and pyrazole rings, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H8N2O3

Molekulargewicht

192.17 g/mol

IUPAC-Name

5-(5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-5-4-6(11-10-5)7-2-3-8(14-7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)

InChI-Schlüssel

AXEIMLKRJLUVSB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1)C2=CC=C(O2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.